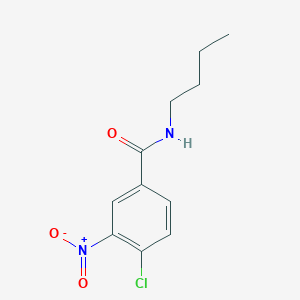

N-butyl-4-chloro-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)8-4-5-9(12)10(7-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGUSUYCUSCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364985 | |

| Record name | N-butyl-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59320-12-6 | |

| Record name | N-butyl-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-butyl-4-chloro-3-nitrobenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a suitable carboxylic acid precursor and n-butylamine. This approach is contingent on the efficient preparation of the derivatized benzoic acid.

Amidation Reactions for this compound Formation

The direct amidation of 4-chloro-3-nitrobenzoic acid with n-butylamine is a standard method for the synthesis of this compound. To facilitate this reaction, the carboxylic acid is typically activated. A common strategy involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This is often achieved by treating 4-chloro-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with n-butylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. mdpi.com

Analogous reactions have been reported for the synthesis of similar structures. For instance, the preparation of 4-chloro-3-nitrobenzamide (B92726) involves heating 4-chloro-3-nitrobenzoic acid in thionyl chloride, followed by the addition of aqueous ammonia. researchgate.net Similarly, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide has been accomplished by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane (B109758) with triethylamine (B128534) as a base. mdpi.com These examples suggest that the reaction of 4-chloro-3-nitrobenzoyl chloride with n-butylamine in a suitable solvent like dichloromethane or THF with a tertiary amine base would be an effective route to this compound.

Alternative amidation methods that avoid the isolation of the acyl chloride are also prevalent in organic synthesis. These "one-pot" procedures often utilize coupling agents that activate the carboxylic acid in situ.

Precursor Synthesis: Derivatization from 4-chloro-3-nitrobenzoic acid

The key precursor, 4-chloro-3-nitrobenzoic acid, is itself synthesized through the nitration of p-chlorobenzoic acid. nih.govsigmaaldrich.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The reaction conditions, such as temperature and reaction time, are controlled to favor the formation of the desired 3-nitro isomer.

A detailed procedure involves the dropwise addition of a solution of concentrated nitric acid and sulfuric acid to a stirred mixture of p-chlorobenzoic acid in concentrated sulfuric acid, maintaining the temperature between 10°C and 25°C. After the addition, the reaction temperature is raised and stirred for several hours before being poured over crushed ice to precipitate the product, 4-chloro-3-nitrobenzoic acid, in high yield. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| p-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0-37°C, 10-14 h | 4-Chloro-3-nitrobenzoic acid | 98.7% | nih.gov |

| 4-Chlorobenzoic acid | Mixed acid (35.2% HNO₃, 64.2% H₂SO₄), 1,2-dichloroethane | 40°C, 5 h | 4-Chloro-3-nitrobenzoic acid | 96.8% | fishersci.ca |

| 4-Chloro-3-nitrotoluene | KMnO₄, Ethanol, Water | 30°C, 1 h | 4-Chloro-3-nitrobenzoic acid | 91% | mdpi.com |

Approaches for Derivatization of the this compound Core

The this compound molecule possesses several reactive sites that allow for a variety of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Modifications at the N-butyl Position

While direct functionalization of the N-butyl chain can be challenging, the synthesis of analogs with different N-alkyl or N-aryl substituents is a common strategy to explore the chemical space around the amide nitrogen. This is achieved by reacting 4-chloro-3-nitrobenzoyl chloride with a variety of primary or secondary amines. nih.gov

Furthermore, modern synthetic methods offer pathways for the N-alkylation of existing amides. For instance, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient method for generating N-substituted amides. nih.gov This "borrowing hydrogen" methodology could potentially be applied to a primary amide precursor (4-chloro-3-nitrobenzamide) with butanol to yield the target compound, or to modify other N-unsubstituted benzamides.

Aromatic Ring Substituent Alterations (e.g., chloro, nitro group variations)

The aromatic ring of this compound is amenable to several transformations, primarily involving the chloro and nitro substituents.

The nitro group is a versatile functional group that can be readily reduced to an amine. The resulting 3-amino-N-butyl-4-chlorobenzamide is a valuable intermediate for further derivatization, such as diazotization reactions or the formation of new heterocyclic rings. The reduction of the nitro group can be achieved using various reagents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method, although care must be taken to avoid dehalogenation. commonorganicchemistry.com Other selective reducing agents for aromatic nitro groups in the presence of other functionalities include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and sodium sulfide (B99878) (Na₂S). commonorganicchemistry.com The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the chloro substituent or the amide bond. commonorganicchemistry.comresearchgate.net For example, the reduction of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide to the corresponding amine has been achieved using zinc and sodium hydroxide. google.com

The chlorine atom on the aromatic ring can potentially be displaced via nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates it towards nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a range of substituted benzamides. For instance, the chloro group in a related sulfonamide has been shown to be substitutable by amines or thiols under appropriate conditions.

Considerations in Synthetic Pathways

Several factors must be considered when designing synthetic routes to this compound and its derivatives to ensure high yields and purity.

In the amidation reaction, the choice of coupling agent and reaction conditions is critical. The use of thionyl chloride to form the acyl chloride is effective but generates HCl, requiring the use of a base or an excess of the amine nucleophile. The temperature of the reaction should be carefully controlled to prevent side reactions.

For derivatization, chemoselectivity is a major consideration. When reducing the nitro group, the chosen method should not affect the chloro- or amide functionalities. For example, while catalytic hydrogenation is efficient, it can sometimes lead to dehalogenation, especially with palladium-based catalysts. commonorganicchemistry.com In such cases, reagents like SnCl₂ or Fe/acid might be preferred. When performing nucleophilic aromatic substitution on the chloro group, the reaction conditions must be tailored to the specific nucleophile used to avoid unwanted side reactions with the amide or nitro groups. The steric and electronic properties of the starting materials and reagents will also play a significant role in the outcome of these transformations.

Yield Optimization and Reaction Efficiency

The efficient synthesis of this compound is crucial for its application in research and development. The primary method for its synthesis is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. jkchemical.comyoutube.com The yield and efficiency of this reaction can be influenced by several factors, including the choice of solvent, base, and reaction temperature.

Reaction Conditions and Their Impact on Yield:

The synthesis of N-substituted benzamides, such as this compound, can be optimized by carefully selecting the reaction parameters. For instance, in the synthesis of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, a high yield of 90% was achieved by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, using an excess of triethylamine as the base. mdpi.com This approach, a modified Schotten-Baumann reaction, demonstrates the effectiveness of using an organic base in an aprotic solvent to drive the reaction to completion. mdpi.com

In another example, a patent for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide reports a total yield of up to 97.5%. google.com This high efficiency was achieved by first reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427) to form the corresponding 4-methylamino-3-nitrobenzoic acid, which was then converted to the acyl chloride using thionyl chloride before the final amidation step. google.com This suggests that a two-step, one-pot approach can be highly effective.

The table below summarizes key factors that can be optimized for the synthesis of this compound based on established principles for N-substituted benzamide (B126) synthesis.

Interactive Data Table: Factors for Optimizing this compound Synthesis

| Factor | Options | Rationale for Optimization | Potential Impact on Yield |

| Base | Inorganic (e.g., NaOH, K₂CO₃) or Organic (e.g., Pyridine, Triethylamine) | The base neutralizes the HCl byproduct of the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards the product. chemguide.co.uk Organic bases are often preferred in aprotic solvents. | A suitable base is crucial for high yields. An inadequate or inappropriate base can lead to low conversion and the formation of side products. |

| Solvent | Aprotic (e.g., Dichloromethane, THF) or Protic (e.g., Water, Ethanol) | The choice of solvent affects the solubility of the reactants and the reaction rate. Aprotic solvents are commonly used to avoid hydrolysis of the acyl chloride. mdpi.com | The use of an aprotic solvent can prevent the formation of 4-chloro-3-nitrobenzoic acid as a byproduct, thus improving the yield of the desired amide. |

| Temperature | -10°C to room temperature | The reaction is typically exothermic. chemguide.co.uk Lower temperatures can help to control the reaction rate and minimize the formation of side products. | Maintaining a low temperature can improve the selectivity of the reaction and lead to a cleaner product profile, thereby increasing the isolated yield. |

| Catalyst | DMAP (4-Dimethylaminopyridine) | DMAP can be used as a nucleophilic catalyst to accelerate the acylation reaction, particularly with less reactive acylating agents or amines. | The addition of a catalyst like DMAP can significantly increase the reaction rate and may lead to higher yields in shorter reaction times. |

Impurity Formation in N-substituted Benzamide Synthesis

The synthesis of N-substituted benzamides, while generally efficient, can be accompanied by the formation of several impurities. Understanding the origin of these impurities is essential for developing purification strategies and ensuring the high purity of the final product.

Common Impurities and Their Formation:

The primary source of impurities in the synthesis of this compound is the presence of unreacted starting materials and the formation of byproducts from side reactions.

Unreacted Starting Materials: Incomplete reactions can leave residual n-butylamine and 4-chloro-3-nitrobenzoyl chloride in the reaction mixture.

Hydrolysis Product: If water is present in the reaction medium, 4-chloro-3-nitrobenzoyl chloride can be hydrolyzed back to 4-chloro-3-nitrobenzoic acid. This is a common issue when using aqueous base solutions.

Amine Salt: The reaction produces one equivalent of hydrogen chloride (HCl) for every mole of amide formed. This HCl will react with the basic n-butylamine to form n-butylammonium chloride, a salt that can precipitate from the reaction mixture. chemguide.co.uk Using a non-nucleophilic base like triethylamine or an excess of the amine reactant can help to scavenge the HCl. mdpi.com

Diacylation Product: While less common with primary amines, there is a possibility of the formation of a diacylated product, where two molecules of the acyl chloride react with one molecule of the amine. This is more prevalent with less sterically hindered amines and highly reactive acyl chlorides.

The following table details the potential impurities in the synthesis of this compound and their likely sources.

Interactive Data Table: Potential Impurities in this compound Synthesis

| Impurity | Chemical Formula | Source of Formation |

| n-Butylamine | C₄H₁₁N | Unreacted starting material. |

| 4-Chloro-3-nitrobenzoyl chloride | C₇H₃Cl₂NO₃ | Unreacted starting material. |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | Hydrolysis of 4-chloro-3-nitrobenzoyl chloride by water present in the reaction mixture. |

| n-Butylammonium chloride | C₄H₁₂ClN | Reaction of the HCl byproduct with n-butylamine. chemguide.co.uk |

Table of Chemical Compounds

| Chemical Name |

| This compound |

| n-Butylamine |

| 4-Chloro-3-nitrobenzoyl chloride |

| 4-Chloro-3-nitrobenzoic acid |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

| 4-Nitrobenzoyl chloride |

| 2-(3-chlorophenyl)ethan-1-amine |

| Dichloromethane |

| Triethylamine |

| N-methyl-4-(methylamino)-3-nitrobenzamide |

| Methylamine |

| Thionyl chloride |

| Sodium hydroxide |

| Potassium carbonate |

| Pyridine |

| Tetrahydrofuran |

| Ethanol |

| 4-Dimethylaminopyridine (DMAP) |

| Hydrogen chloride |

| n-Butylammonium chloride |

Advanced Structural Characterization and Intermolecular Interactions

Crystallographic Analysis of N-butyl-4-chloro-3-nitrobenzamide and Analogues

Crystallographic studies offer a definitive map of the atomic positions within a crystal lattice, shedding light on the molecule's conformation and its interactions with neighboring molecules.

Furthermore, π-π stacking interactions between the benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.803 (3) Å, contribute to the stability of the crystal lattice of 4-chloro-3-nitrobenzamide (B92726). nih.govresearchgate.net The presence of both hydrogen bonds and π-π interactions demonstrates a complex interplay of forces that govern the supramolecular assembly of these molecules. nih.gov In the analogue N-butyl-4-chlorobenzamide, short intermolecular Cl···Cl interactions with a distance of 3.4225 (5) Å are also observed, which link molecular rows into sheets. nih.gov

Hydrogen bonds are a critical component of the supramolecular architecture of benzamide (B126) derivatives. In 4-chloro-3-nitrobenzamide, the molecules are connected by intermolecular N-H···O and C-H···O hydrogen bonds, which play a significant role in the stabilization of the crystal structure. nih.govresearchgate.net The N-H from the amide group acts as a hydrogen bond donor, while the oxygen atoms of the nitro and amide groups can act as acceptors.

Beyond classical hydrogen bonds, other non-covalent interactions also play a role in the crystal structure of these compounds. Halogen bonding, an interaction involving a halogen atom as a Lewis acidic region, is an emerging force in crystal engineering. acs.org In N-butyl-4-chlorobenzamide, short intermolecular Cl···Cl interactions are present, indicating a form of halogen-halogen interaction. nih.gov

Additionally, weak C-H···π interactions contribute to the formation of a three-dimensional network in N-butyl-4-chlorobenzamide. The interplay of these various non-covalent forces, including hydrogen bonds, halogen bonds, and π-interactions, creates a complex and stable supramolecular structure. nih.gov

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule, complementing the data obtained from crystallographic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom. bldpharm.comnbinno.com The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring. The signals corresponding to the butyl chain would confirm its presence and connectivity to the amide nitrogen.

In related benzamide derivatives, NMR studies have been used to confirm the structure and conformation of the molecules. For instance, in N,N-dimethyl-4-nitrobenzamide, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl groups. rsc.org Similarly, for this compound, the chemical shift of the carbonyl carbon would be expected around 160-170 ppm, while the carbons of the butyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Related Analogues

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Butyl Chain Carbons |

| This compound | ~165 ppm | 120-150 ppm | 13-40 ppm |

| N,N-dimethyl-4-nitrobenzamide rsc.org | 169.37 ppm | 123.90, 128.16, 142.56, 148.34 ppm | N/A (Methyl groups at 35.46, 39.43 ppm) |

| 3-Chloro-N,N-dimethylbenzamide rsc.org | 170.0 ppm | 125.1, 127.2, 129.7, 129.8, 134.4, 138.0 ppm | N/A (Methyl groups at 35.4, 39.5 ppm) |

Note: The chemical shifts for this compound are predictive and based on typical values for similar functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would show distinct absorption bands corresponding to the N-H bond of the amide, the C=O (carbonyl) bond, the aromatic C-H and C=C bonds, the C-N bond, the C-Cl bond, and the N-O bonds of the nitro group. bldpharm.comnbinno.com

The N-H stretching vibration of the secondary amide would typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration is a strong band usually found between 1630 and 1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300-3500 |

| C=O (Amide I) | Stretch | 1630-1690 |

| N-H (Amide II) | Bend | 1510-1570 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500-1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1300-1370 |

| C-N | Stretch | 1200-1350 |

| C-Cl | Stretch | 600-800 |

These spectroscopic and crystallographic data provide a comprehensive picture of the molecular structure and intermolecular interactions of this compound, which is essential for understanding its chemical behavior.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of N-butyl-4-chloro-3-nitrobenzamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is widely used to forecast the binding mode and affinity of a small molecule ligand to its protein target.

While direct molecular docking studies on this compound are not extensively published, research on structurally related compounds provides valuable predictive insights. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated as potential antidiabetic agents by targeting enzymes like α-glucosidase and α-amylase. nih.gov

In these studies, docking simulations are used to place the ligands into the active site of the target enzyme, and a scoring function is used to estimate the binding affinity. The results for these benzamide (B126) derivatives indicated reasonable dock scores, suggesting favorable binding with their respective targets. nih.gov One of the most active compounds in the series, featuring a substituted phenyl ring instead of a butyl group, demonstrated significant inhibitory potential against both α-glucosidase and α-amylase, highlighting the importance of the substituted benzamide scaffold in achieving biological activity. nih.gov

The analysis of ligand-receptor interactions is key to understanding the molecular basis of a compound's activity. For the aforementioned 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies revealed several critical interactions within the enzyme active sites. nih.govresearchgate.net

These interactions typically include:

Hydrogen Bonding: The amide and nitro groups are key participants in forming hydrogen bonds. For example, the oxygen atoms of the nitro group and the amide carbonyl can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial charge distribution across the molecule, enabling electrostatic or charge-charge interactions with charged residues in the protein's active site. nih.gov

| Interaction Type | Participating Ligand Group(s) | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Amide (N-H, C=O), Nitro (NO₂) | Polar/Charged Amino Acids (e.g., Glutamic Acid, Histidine) |

| Electrostatic Interactions | Nitro Group (NO₂) | Charged Amino Acids (e.g., Aspartic Acid, Glutamic Acid) |

| Hydrophobic Interactions | Aryl/Alkyl Groups (e.g., Butyl chain) | Nonpolar Amino Acids (e.g., Phenylalanine) |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for assessing the stability of a ligand-protein complex and observing the conformational dynamics of the ligand within the binding site.

MD simulations can reveal how a ligand like this compound behaves once docked into a protein's active site. The simulation tracks the movements and conformational changes of both the ligand and the protein, providing a dynamic picture of the binding event. The flexibility of the N-butyl chain allows it to adopt various conformations to optimize its fit within a binding pocket. The simulation can show whether the key interactions predicted by docking are maintained over time.

For the related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its potential. nih.govresearchgate.net Such simulations help confirm the stability of the ligand's position and orientation in the binding site.

A key metric used in MD simulations to assess stability is the root-mean-square deviation (RMSD). The RMSD of the protein-ligand complex is calculated over the course of the simulation to measure how much the complex deviates from its initial docked pose. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.govresearchgate.net

In the study of the antidiabetic benzamide derivatives, RMSD analysis of the ligand-protein complex suggested that the top compound formed a stable complex within the binding site of the target proteins, corroborating the docking results. nih.govresearchgate.net

| Simulation Aspect | Purpose | Key Metric/Observation |

|---|---|---|

| Conformational Analysis | To observe the dynamic fit of the ligand in the binding pocket. | Maintenance of key hydrogen bonds and hydrophobic interactions. |

| Complex Stability | To assess if the ligand remains bound to the protein over time. | Root-Mean-Square Deviation (RMSD) of the complex. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods can provide precise information on bond lengths, bond angles, and charge distributions.

Crystallographic studies on the parent compound, 4-Chloro-3-nitrobenzamide (B92726), show that the benzene (B151609) ring is planar. nih.govresearchgate.net The chlorine atom and the amide group are nearly coplanar with the ring. nih.govresearchgate.net Such studies, often complemented by DFT calculations, help to understand the intrinsic geometric and electronic properties of the molecule, which in turn influence its intermolecular interactions. For a related compound, N-butyl-4-chloro-3-nitrobenzenesulfonamide, DFT calculations have been used to analyze the electronic structure and predict reactive sites. These computational strategies are equally applicable to this compound to understand how the nitro and chloro substituents affect its chemical properties.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Analysis of the electronic structure of this compound and its analogs reveals the distribution of electrons and the nature of chemical bonds within the molecule.

Quantitative structure-activity relationship (QSAR) studies on related nitrobenzamide derivatives highlight the significance of the nitro and amide groups in determining the molecule's properties. For instance, in a study of 3-nitro-2,4,6-trihydroxybenzamide derivatives, the presence of nitro and hydroxyl groups was found to be a important for their biological activity. nih.gov

Computational techniques such as Density Functional Theory (DFT) are employed to calculate various electronic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, data for the closely related compound N-butyl-4-chloro-3-nitrobenzenesulfonamide provides valuable insights. For this sulfonamide analog, DFT calculations have been used to determine key electronic parameters. nih.gov

| Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.2 to -6.8 eV | DFT (B3LYP) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.1 to -2.7 eV | DFT (B3LYP) |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 eV | Frontier Molecular Orbital Analysis |

| Dipole Moment | 4.2 to 5.8 Debye | DFT Calculation |

Table 1: Calculated Electronic Properties for N-butyl-4-chloro-3-nitrobenzenesulfonamide, a structural analog of this compound. nih.gov

The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger energy gap implies higher stability and lower reactivity.

Reactivity Predictions and Mechanistic Insights

The electronic structure analysis provides a foundation for predicting the reactivity of this compound and understanding the mechanisms of its reactions. The distribution of electron density and the nature of the frontier orbitals are key determinants of how the molecule will interact with other chemical species.

The molecular electrostatic potential (MEP) is a valuable tool for predicting reactive sites. For nitroaromatic compounds, the regions around the nitro group are typically characterized by negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential are prone to nucleophilic attack. In the case of this compound, the areas around the nitro group and the carbonyl oxygen of the amide would be expected to have a negative potential, while the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential.

QSAR studies on nitrobenzene (B124822) derivatives have shown that their toxicity is related to quantum chemical descriptors such as the LUMO energy and the electrophilicity index. researchgate.net This suggests that the reactivity of these compounds, particularly their ability to act as electrophiles, is a key factor in their biological activity.

Mechanistic insights into the reactions of this compound can be inferred from studies on similar molecules. For example, the nitro group can undergo reduction to form an amino group, a common reaction for nitroaromatic compounds. nih.gov The chlorine atom on the aromatic ring can be susceptible to nucleophilic substitution, although the presence of the deactivating nitro group can influence the reaction conditions required. nih.gov

Structure Activity Relationship Sar Elucidation

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the benzamide (B126) ring are critical determinants of the compound's biological profile. Alterations to the halogen, nitro group, and N-alkyl chain can lead to significant changes in activity.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of benzamides, the presence and position of a halogen, such as the chlorine atom in N-butyl-4-chloro-3-nitrobenzamide, can significantly impact its potency.

The introduction of a halogen atom can alter the electronic environment of the aromatic ring, influencing its interaction with target proteins. Halogens are known to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nih.govresearchgate.net For instance, studies on halogenated pyrrolomycins and nitrotriazole derivatives have shown that the presence of chlorine or bromine can lead to more lipophilic and polar compounds, thereby improving their pharmacokinetic properties and resulting in better antimicrobial activity. nih.gov In some cases, halogenated compounds have demonstrated potent antibacterial activity, with some being active against methicillin-resistant S. aureus (MRSA). nih.gov

The position of the halogen is also a key factor. In the case of this compound, the chlorine is at the 4-position. Research on similar structures, like substituted β-nitrostyrenes, has indicated that halogen substituents at the 4-position of the aromatic ring can enhance antimicrobial activity. researchgate.net The combination of halogenation with other substituents, like a nitro group, can lead to synergistic effects on biological activity. nih.gov

Impact of Halogenation on Antimicrobial Activity of Selected Compounds

| Compound | Halogen Substituent | Target Organism | Activity Metric (e.g., MIC, IC50) |

|---|---|---|---|

| Bromophycoic Acid A | Bromo | Methicillin-resistant S. aureus | MIC: 1.6 µg/mL nih.gov |

| Bromophycoic Acid E | Bromo | Vancomycin-resistant Enterococcus faecium | MIC: 1.6 µg/mL nih.gov |

| Nakijinamine A | Bromo | S. aureus | MIC: 16 µg/mL nih.gov |

| Halogenated Nitro Derivatives (9b-9d) | Chloro/Bromo | S. aureus | MIC: 15.6–62.5 μg/mL nih.gov |

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide ring. doubtnut.comquora.com Its position and potential for reduction are pivotal to the biological activity of compounds like this compound.

The presence of a nitro group, particularly at the ortho or para position relative to a halogen, can increase the reactivity of haloarenes towards nucleophilic substitution by stabilizing the intermediate carbanion. doubtnut.com In many biologically active nitro compounds, the nitro group itself is not directly responsible for the observed activity but rather its reduction to reactive intermediates like nitroso, hydroxylamino, and amino groups. nih.gov This reductive activation is often a key step in their mechanism of action.

The addition of a nitro group can convert non-mutagenic benzamine molecules into direct mutagens, with the position of the nitro group affecting the mutagenic activity. nih.gov This underscores the profound impact of this functional group on the biological properties of aromatic compounds. nih.gov

Modifications to the N-alkyl chain of benzamides, such as the N-butyl group in the titular compound, play a significant role in determining their biological potency and pharmacokinetic profile. The length and nature of this alkyl chain can influence lipophilicity, membrane permeability, and binding affinity to the target.

Increasing the length of the N-alkyl chain generally increases the lipophilicity of the compound. This can enhance its ability to cross cell membranes but may also reduce its aqueous solubility. Studies on cannabimimetic indoles have shown that an N-1 alkyl chain of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding affinity. nih.gov Similarly, for N-alkyl-N′-(2-benzylphenyl)ureas, the gelation ability in various solvents is markedly affected by the length of the alkyl chain. researchgate.net

In the context of this compound, the N-butyl group contributes to an increased molecular weight and the number of rotatable bonds compared to its unsubstituted parent compound. This modification likely increases its lipophilicity, which could lead to enhanced membrane permeability. Research on alkyldimethylbenzylammonium chlorides (BACs) has also demonstrated that the length of the alkyl chain influences the critical micelle concentration (CMC), which in turn affects their virus inactivation activity. nih.gov

Effect of N-Alkyl Chain Length on Receptor Binding Affinity

| Compound Series | N-Alkyl Chain Length | Effect on Binding Affinity | Reference |

|---|---|---|---|

| Cannabimimetic Indoles | 3-6 carbons | Sufficient for high affinity binding | nih.gov |

| Cannabimimetic Indoles | 5 carbons | Optimum binding to CB1 and CB2 receptors | nih.gov |

| Cannabimimetic Indoles | 7 carbons (heptyl) | Dramatic decrease in binding | nih.gov |

Correlation between Molecular Features and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the molecular features of a series of compounds with their biological activity. nih.govunair.ac.idijpsr.com These studies help in understanding which physicochemical properties and structural descriptors are most important for potency, guiding the design of new, more active molecules.

For substituted benzamides, QSAR models have shown that antimicrobial activity can be modeled using topological descriptors, molecular connectivity indices, and Kier's shape index. nih.gov In other studies on benzimidazole (B57391) analogues, a positive correlation was established between antibacterial activity and descriptors such as Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP). ijpsr.com

Design Principles Derived from SAR Studies for Benzamide Derivatives

SAR studies on benzamide derivatives have led to the establishment of several key design principles for optimizing their biological activity. These principles provide a rational basis for the synthesis of new compounds with improved potency and selectivity.

A crucial design element for many biologically active benzamides is the specific substitution pattern on the aromatic ring. For instance, the presence of a nitro group at the 3-position and a halogen at the 4-position, as seen in this compound, appears to be a favorable arrangement for certain biological activities. mdpi.com

Furthermore, the nature of the N-alkyl substituent is a critical factor to consider. The length and branching of the alkyl chain can be fine-tuned to optimize lipophilicity and, consequently, absorption and distribution. As seen in various compound series, there is often an optimal chain length for maximal activity, beyond which potency may decrease. nih.gov

The replacement of certain moieties with bioisosteres is another important design strategy. For example, replacing a metabolically labile ester group with a more stable amide can improve the pharmacokinetic profile of a drug candidate. nih.gov In the design of serotonin (B10506) 4 receptor agonists, replacing a specific carbonylamino moiety with a benzoyl or phenylsulfonyl group led to increased intestinal absorption and oral bioavailability. nih.gov

Finally, computational approaches like molecular docking and QSAR modeling are invaluable tools in modern drug design. nih.govtandfonline.comtandfonline.com These methods allow for the in-silico evaluation of novel benzamide derivatives, helping to prioritize synthetic efforts towards compounds with the highest predicted potency and most favorable drug-like properties. nih.gov

Mechanistic Preclinical Biological Investigations

Studies on Enzyme Inhibition by N-butyl-4-chloro-3-nitrobenzamide Analogues

The interaction of this compound analogues with various enzymes has been a subject of significant research, revealing potential therapeutic applications.

Analogues of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. mdpi.comnih.gov

Studies on various substituted benzamide (B126) and sulfonamide derivatives have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency against AChE and BChE. For instance, in a series of 1,2,3,4-tetrahydropyrimidines, a compound with a heteroaryl ring at the 4th position demonstrated potent inhibition of both AChE and BChE. nih.gov Another study on heteroaromatic resveratrol (B1683913) analogues found that butyrylcholinesterase was more sensitive to these compounds than acetylcholinesterase, with methylated thiophene (B33073) derivatives showing notable inhibitory activity against both enzymes. mdpi.com Specifically, the presence of chloro and nitro groups on the phenyl ring has been a feature in compounds designed as cholinesterase inhibitors. nih.gov

| Compound/Analogue Class | Target Enzyme | Key Findings |

| 1,2,3,4-Tetrahydropyrimidines | AChE, BChE | A heteroaryl ring at the 4th position enhanced inhibitory activity. nih.gov |

| Heteroaromatic Resveratrol Analogues | AChE, BChE | Generally more sensitive towards BChE; methylated thiophene derivatives showed good inhibition of both. mdpi.com |

| N-benzyl piperidine (B6355638) hybrids | AChE, BChE | Acted as dual binding site inhibitors with micromolar activity. nih.gov |

| m-chloro analogue of N-benzyl piperidine | AChE, BChE | Showed improved activity against both enzymes (AChE: 44.0 μM, BChE: 7.66 μM). nih.gov |

Analogues of this compound have also been explored as inhibitors of glycosidases such as α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov

The study revealed that the inhibitory activity was highly dependent on the substituents on the N-phenyl ring. Notably, a compound bearing both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring exhibited the most potent inhibition against both α-glucosidase and α-amylase, with activity significantly higher than the standard drug, acarbose. nih.gov In contrast, analogues with n-butyl or n-propyl substituents showed decreased inhibitory potential, which was attributed to fewer pi-pi interactions with the amino acid residues of the enzymes. nih.gov

| Compound Analogue | Target Enzyme | IC50 (µM) | Key Findings |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | 0.16 ± 0.01 | Most potent inhibitor in the series, four-fold more active than acarbose. nih.gov |

| α-amylase | 0.21 ± 0.01 | Most potent inhibitor in the series, six-fold more active than acarbose. nih.gov | |

| Acarbose (Standard) | α-glucosidase | 0.73 ± 0.04 | Standard inhibitor used for comparison. nih.gov |

| α-amylase | 1.27 ± 0.06 | Standard inhibitor used for comparison. nih.gov | |

| N-(n-butyl) substituted analogue | α-glucosidase | - | Decreased inhibitory potential due to fewer pi-pi interactions. nih.gov |

| α-amylase | - | Decreased inhibitory potential due to fewer pi-pi interactions. nih.gov |

The inhibitory effects of this compound analogues have been studied on solute carrier (SLC) transport proteins, including the apical sodium-dependent bile acid transporter (ASBT), the sodium-taurocholate cotransporting polypeptide (NTCP), and the sterol O-acyltransferase (SOAT). acs.org These transporters play crucial roles in bile acid and steroid sulfate (B86663) homeostasis.

Structure-activity relationship studies on a series of phenylsulfonylamino-benzanilide inhibitors revealed that specific substitutions are critical for potent and selective inhibition. For instance, an additional 4-chloro substitution on the A-ring of a lead compound completely abolished its inhibitory effect against ASBT and NTCP and significantly reduced its potency against SOAT. acs.org The position of the nitro group was also found to be important, with a 3-nitro group showing higher activity for ASBT inhibition compared to a 4-nitro analogue. acs.org

| Compound Analogue | Target Protein | IC50 (µM) | Key Findings |

| Phenylsulfonylamino-benzanilide with 4-chloro substitution on A-ring | ASBT | > 1000 | Abolished inhibitory effect. acs.org |

| NTCP | > 1000 | Abolished inhibitory effect. acs.org | |

| SOAT | 37.6 | Reduced potency. acs.org | |

| Phenylsulfonylamino-benzanilide with 5-chloro substitution on B-ring | ASBT | 155.0 | Significantly reduced potency. acs.org |

| NTCP | > 1000 | Abolished inhibitory effect. acs.org | |

| SOAT | 1.9 | Retained potency, shifting selectivity towards SOAT. acs.org |

The nitro group of this compound and its analogues can be a substrate for nitroreductase enzymes. This bioreductive activation is a key mechanism for the cytotoxic effects of certain nitroaromatic compounds. nih.gov For instance, 2,4-dinitrobenzamide (B3032253) mustards are activated by an E. coli nitroreductase, which selectively reduces the 2-nitro group. nih.gov This activation is dependent on the electronic properties of other substituents on the benzamide ring. nih.gov

In a series of 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide analogues, a positive correlation was observed between the electron-withdrawing nature of the 4-substituent and their activation by the nitroreductase enzyme. nih.gov The cytotoxicity of these compounds in the presence of the enzyme was linked to the reduction potential of the 2-nitro group. nih.gov

Cellular and Molecular Level Studies

Investigations at the cellular and molecular level have provided insights into how this compound and its analogues exert their biological effects, particularly in the context of cell death pathways.

The induction of apoptosis, or programmed cell death, is a significant mechanism of action for many therapeutic agents. While direct studies on this compound are limited, research on structurally related compounds provides valuable information on the potential pathways involved.

For example, Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) (DBDCT), which shares the di-n-butyl and 4-chloro-substituted aromatic features, has been shown to induce apoptosis in PC12 cells through a mitochondria-mediated pathway. nih.gov This process involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the release of cytochrome c from the mitochondria. nih.gov This ultimately leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The activation of stress-activated protein kinases such as JNK and p38 MAPK has also been implicated in this process. nih.gov

It is plausible that this compound could induce apoptosis through similar mitochondrial-dependent mechanisms, a hypothesis that warrants further investigation. The process of apoptosis can be initiated through various pathways, including the extrinsic (death receptor-mediated), intrinsic (mitochondrial), and perforin/granzyme pathways, all of which converge on the activation of caspases. nih.gov

Modulation of Cellular Signaling Pathways

Currently, there is a notable lack of direct research investigating the specific effects of this compound on key cellular signaling pathways such as Nuclear Factor-κB (NF-κB), Nuclear Factor of Activated T-Cells (NFAT), Activator Protein 1 (AP-1), and Phospholipase Cγ (PLCγ).

However, studies on related nitrobenzamide derivatives have explored their influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK pathway, which includes kinases like Raf, MEK, and ERK, is crucial in mediating cellular processes such as proliferation and survival. psu.edu Research into certain N-3-nitrobenzamide analogs has been conducted in the context of inhibiting specific components of this pathway, particularly in cancer cell lines. psu.edu For instance, some bis-aryl amides based on a 2-amino-3-purinylpyridine scaffold, which includes a nitrobenzamide moiety, have been shown to suppress the proliferation of melanoma cells by inhibiting the MAPK pathway without paradoxically activating it in wild-type cells. psu.edu

Interactions with Specific Receptor Tyrosine Kinases (e.g., FGFR1)

There is no specific information available in the reviewed scientific literature regarding the direct interaction of this compound with Fibroblast Growth Factor Receptor 1 (FGFR1) or other receptor tyrosine kinases. The broader class of N-substituted aminobenzamides has been investigated for inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV), but this is distinct from interactions with receptor tyrosine kinases. nih.gov

Preclinical Neuroprotective Effect Investigations

While direct preclinical studies on the neuroprotective effects of this compound are not documented in the available literature, a structurally similar compound, N-butyl-4-nitrobenzamide , has shown promise in this area. Preclinical investigations using animal models of HIV-associated neurocognitive disorders revealed that administration of N-butyl-4-nitrobenzamide led to improved cognitive function and a reduction in neuronal loss. This suggests a potential therapeutic application for this related compound in managing neurodegenerative conditions.

Table 1: Preclinical Neuroprotective Effects of a Structurally Similar Compound

| Compound Name | Model | Key Findings |

| N-butyl-4-nitrobenzamide | Murine model of HIV-associated neurocognitive disorders | Improved cognitive outcomes and reduced neuronal loss compared to untreated controls. |

Note: The data in this table pertains to a structurally related compound and not this compound.

Elucidation of Biological Mechanisms of Action

The biological mechanism of action for this compound is not yet fully elucidated through specific studies. However, the activity of nitro-containing aromatic compounds is generally attributed to the physicochemical properties of the nitro group (NO₂). nih.gov

The nitro group is a strong electron-withdrawing moiety, which can deactivate aromatic rings and alter the polarity of the molecule. nih.gov This change in electronic distribution can facilitate interactions with nucleophilic sites within biological macromolecules like proteins and enzymes, potentially leading to their inhibition. nih.gov

A widely accepted general mechanism for nitro compounds involves the enzymatic reduction of the nitro group. This process, which can utilize NADH or NADPH as reducing agents, proceeds through several steps, forming reactive intermediates such as nitroso and hydroxylamine (B1172632) species. nih.gov These reactive intermediates can covalently bind to essential cellular components, including DNA, which can result in nuclear damage and cytotoxicity. This mechanism is a key aspect of the antimicrobial activity observed in many nitro-containing drugs. nih.gov The strategic placement of a chlorine atom on the benzamide ring may further influence the compound's biological activity by enhancing its binding affinity to specific molecular targets.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for N-butyl-4-chloro-3-nitrobenzamide Derivatives

The synthesis of this compound derivatives is foundational to exploring their therapeutic potential. While traditional methods, such as the acylation of n-butylamine with 4-chloro-3-nitrobenzoyl chloride, are effective, future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes.

Future synthetic endeavors could explore:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for nitrated compounds which can be hazardous in batch processes.

Catalytic Methodologies: The development of novel catalysts for the amidation reaction could lead to milder reaction conditions, higher yields, and a broader substrate scope. This could include biocatalysis, using enzymes to facilitate the amide bond formation.

Late-Stage Functionalization: The ability to modify the core structure of this compound in the final steps of a synthesis is highly desirable. This would allow for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

A significant area of future work will be the synthesis and evaluation of a diverse library of derivatives. Modifications to the N-butyl group, the aromatic ring, and the nitro and chloro substituents will be crucial in tuning the compound's physicochemical properties and biological activity.

Integration of Advanced Computational Methods in Benzamide (B126) Design

The rational design of novel therapeutic agents is increasingly reliant on sophisticated computational tools. For this compound and its derivatives, these methods can accelerate the discovery process and reduce the reliance on costly and time-consuming laboratory experiments.

Key computational approaches for future research include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives to specific biological targets. For instance, based on studies of similar compounds, potential targets could include anti-apoptotic proteins or enzymes involved in metabolic diseases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of individual amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of benzamide derivatives with their biological activity, QSAR models can be developed to predict the activity of novel compounds before they are synthesized.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. nih.gov

The integration of these computational methods will enable a more targeted and efficient approach to the design of next-generation benzamide-based compounds.

Exploration of Undiscovered Biological Activities and Target Interactions

While the biological profile of this compound is not yet extensively characterized, research on related benzamide derivatives provides a strong rationale for exploring its potential in several therapeutic areas.

Future research should focus on investigating the following biological activities:

Anticancer Activity: A study on novel 4-substituted-3-nitrobenzamide derivatives revealed potent anti-tumor activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60. nih.gov This strongly suggests that this compound and its derivatives should be evaluated for their potential as anticancer agents. The mechanism of action, which could involve the induction of apoptosis or cell cycle arrest, should also be a key area of investigation.

Enzyme Inhibition: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov This indicates that this compound could be a scaffold for the development of novel enzyme inhibitors for various diseases.

Antimicrobial and Antiviral Activity: The benzamide scaffold is present in a number of antimicrobial and antiviral drugs. Therefore, screening this compound and its derivatives against a panel of pathogenic bacteria and viruses could uncover new therapeutic leads.

The identification of specific molecular targets for any observed biological activity will be paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to elucidate the mechanism of action at the molecular level.

Rational Design of Next-Generation Benzamide-Based Research Probes

Chemical probes are essential tools for dissecting complex biological processes. Based on its potential biological activities, this compound could serve as a template for the design of next-generation research probes.

Future directions in this area include:

Affinity-Based Probes: If a specific protein target is identified, the this compound scaffold can be modified to incorporate a reactive group for covalent labeling or a tag for affinity purification of the target protein and its binding partners.

Fluorescent Probes: The addition of a fluorophore to the benzamide structure could allow for the visualization of its subcellular localization and interaction with its target in living cells using advanced microscopy techniques.

Photoaffinity Probes: The incorporation of a photo-reactive group would enable the light-induced covalent cross-linking of the probe to its biological target, facilitating target identification and validation.

The development of such research probes would not only advance our understanding of the biological roles of this compound but also provide valuable tools for the broader scientific community to study the cellular pathways it modulates.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N-butyl-4-chloro-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 4-chloro-3-nitrobenzoyl chloride and n-butylamine in anhydrous dichloromethane. A molar ratio of 1:1.2 (acid chloride:amine) is recommended, with triethylamine as a base to neutralize HCl. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), reaction temperature (0–25°C), and catalyst loading. Purity is enhanced via recrystallization from ethanol/water (3:1 v/v) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the n-butyl chain (δ 0.9–1.6 ppm for CH2/CH3) and aromatic protons (δ 7.5–8.2 ppm for nitro and chloro-substituted benzene).

- UV-Vis : Detect π→π* transitions in the nitrobenzamide moiety (λmax ~260–280 nm).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 283.1 (C11H13ClN2O3). Discrepancies in fragmentation patterns require high-resolution MS (HRMS) validation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR peaks) be resolved?

- Methodological Answer : Contradictions often arise from impurities, tautomerism, or crystallographic packing effects. Use:

- Variable-Temperature NMR to identify dynamic processes (e.g., rotational barriers in the amide bond).

- X-Ray Diffraction : Single-crystal analysis resolves ambiguous proton environments. For example, SHELX refinement (via Olex2 or WinGX ) can clarify bond lengths (C-Cl: ~1.74 Å, C-NO2: ~1.47 Å) and torsion angles .

Q. What strategies are recommended for refining crystal structures of this compound using SHELX?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically (riding model).

- Validation : Check R1/wR2 residuals (<0.05/0.15) and Friedel pairs for chirality. SHELXL’s L.S. command optimizes weighting schemes to reduce systematic errors .

Q. How does the chloro-nitro substitution pattern influence biological activity in related benzamides?

- Methodological Answer : The 4-chloro-3-nitro configuration enhances electrophilicity, enabling interactions with nucleophilic enzyme residues (e.g., bacterial phosphopantetheinyl transferases). Comparative assays with analogs (e.g., 4-fluoro-3-nitro derivatives) reveal structure-activity relationships (SARs). Use docking simulations (AutoDock Vina) to map binding poses against target enzymes (e.g., PDB ID: 3T88) .

Q. What experimental design is optimal for assessing environmental stability and degradation pathways?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Photolysis : Expose to UV light (λ = 254 nm) and quantify nitro-group reduction products (e.g., amines) using LC-MS/MS.

- QSPR Modeling : Predict half-lives (t1/2) from molecular descriptors (e.g., logP, HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.